molecular formula C17H18N6O3S B2369954 5-Methyl-3-(6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole CAS No. 1219912-64-7

5-Methyl-3-(6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole

Numéro de catalogue: B2369954
Numéro CAS: 1219912-64-7
Poids moléculaire: 386.43
Clé InChI: IBJROUWCMOJAKN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a 1,2,4-oxadiazole core linked to a pyridine ring substituted with a piperazine group. The piperazine is further modified with a pyridin-3-ylsulfonyl moiety, which contributes to its electronic and steric profile.

Propriétés

IUPAC Name

5-methyl-3-[6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3S/c1-13-20-17(21-26-13)14-4-5-16(19-11-14)22-7-9-23(10-8-22)27(24,25)15-3-2-6-18-12-15/h2-6,11-12H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJROUWCMOJAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

5-Methyl-3-(6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole is a compound of considerable interest due to its potential biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-Methyl-3-(6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole is C17H18N6O3SC_{17}H_{18}N_{6}O_{3}S with a molecular weight of 386.4 g/mol. The compound features a complex structure that includes a pyridine ring and a piperazine moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that compounds with oxadiazole scaffolds exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazoles have been shown to possess antibacterial and antifungal activities. A study highlighted that certain oxadiazole derivatives demonstrated effective larvicidal and fungicidal activities against various pathogens at concentrations as low as 10 mg/L .

Antitubercular Activity

The compound's structural analogs have been evaluated for their antitubercular activity against Mycobacterium tuberculosis. In related studies, compounds with similar frameworks exhibited IC90 values ranging from 3.73 to 40.32 μM . This suggests that the target compound may also possess similar antitubercular properties.

Anticancer Potential

The 1,3,4-oxadiazole moiety is recognized for its anticancer potential. Recent reviews indicate that oxadiazole derivatives have been synthesized and screened for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) cells. Some derivatives showed significant inhibitory activity against focal adhesion kinase (FAK), which is implicated in cancer progression .

The exact mechanisms by which 5-Methyl-3-(6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets or pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:

  • Synthesis of Novel Oxadiazole Derivatives : A study synthesized various oxadiazole derivatives and evaluated their biological activities. Some compounds exhibited potent anticancer activity towards MCF-7 cells and significant inhibition of EGFR tyrosine kinase .
  • Antimicrobial Screening : Another research project assessed the antimicrobial efficacy of several oxadiazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating promising results .

Data Summary

Biological Activity IC50/IC90 Values Cell Lines/Pathogens Tested Notes
Antitubercular3.73 - 40.32 μMMycobacterium tuberculosisEffective against TB strains
AnticancerNot specifiedMCF-7 (breast cancer)Inhibits FAK activity
AntimicrobialEffective at 10 mg/LVarious bacteria and fungiPromising larvicidal activity

Applications De Recherche Scientifique

Antimicrobial Activity

The oxadiazole ring structure is known for its diverse antimicrobial properties. Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant antibacterial and antifungal activities. Specifically, compounds bearing pyridine moieties have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

Case Studies:

  • Antibacterial Activity : A study highlighted that certain oxadiazole derivatives showed strong activity against Mycobacterium tuberculosis, with MIC values ranging from 4 to 8 µM .
  • Antifungal Activity : Some derivatives demonstrated efficacy against fungal strains, indicating their potential as broad-spectrum antimicrobial agents .

Anticancer Properties

The anticancer potential of 5-Methyl-3-(6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole has been explored in various studies. The compound has been found to induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival.

Case Studies:

  • Targeting NF-kB Pathway : Research indicates that certain oxadiazole derivatives can inhibit the NF-kB signaling pathway, which is crucial for cancer cell survival and proliferation . This inhibition leads to reduced tumor growth in vitro.
  • Cell Line Studies : In studies involving hepatocellular carcinoma (HCC) cell lines, compounds similar to 5-Methyl-3-(6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole exhibited significant cytotoxic effects with IC50 values indicating potent activity against cancer cells .

Anti-Tubercular Activity

The search for new anti-tubercular agents has led to the investigation of oxadiazole derivatives. Compounds similar to 5-Methyl-3-(6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole have shown promising results in inhibiting the growth of Mycobacterium tuberculosis.

Case Studies:

  • In Vitro Studies : Various studies report that oxadiazole derivatives exhibit IC90 values ranging from 3.73 to 40.32 µM against Mycobacterium tuberculosis, showing higher efficacy compared to traditional treatments .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes essential for bacterial survival, thus providing a rationale for further development of these compounds as therapeutic agents against tuberculosis .

Comparaison Avec Des Composés Similaires

Substituent Variations in the Sulfonyl Group

  • Thiophene vs. Pyridine Sulfonyl Analogs: The compound 5-Methyl-3-(6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole () replaces the pyridin-3-ylsulfonyl group with a thiophen-2-ylsulfonyl moiety.

Core Heterocycle Modifications

  • Pyrimidine vs. Pyridine Core: The compound 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-(piperazin-1-yl)pyrimidine dihydrochloride () substitutes the pyridine core with pyrimidine. Pyrimidine’s additional nitrogen atom could influence hydrogen-bonding interactions or solubility. Notably, this compound is listed as discontinued, suggesting challenges in synthesis, stability, or efficacy .

Substituent Bulk and Salt Forms

  • Bulkier Alkyl and Aryl Groups :
    3-Isopropyl-5-(4-(((6-(4-(methylsulfonyl)phenyl)pyridin-3-yl)oxy)methyl)piperidin-1-yl)-1,2,4-oxadiazole hydrochloride () incorporates an isopropyl group and a methylsulfonylphenyl substituent. The increased steric bulk and hydrophobicity may impact bioavailability or target selectivity. The hydrochloride salt form could improve aqueous solubility compared to the free base .

Antiviral Oxadiazole Derivatives

  • Pyrrolidinyl-Oxadiazole Analogs: Compounds like 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole () retain the 1,2,4-oxadiazole core but replace the piperazine-sulfonyl group with phenylethyl-pyrrolidinyl substituents.

Structural and Functional Implications

Compound Name Key Structural Differences Potential Impact on Properties
Target Compound Pyridin-3-ylsulfonyl piperazine, pyridine core Balanced polarity for target interaction
Thiophene Sulfonyl Analog () Thiophen-2-ylsulfonyl group Increased lipophilicity
Pyrimidine Core Analog () Pyrimidine core, dihydrochloride salt Enhanced solubility; discontinued status
Isopropyl/Methylsulfonylphenyl Analog () Bulkier substituents, hydrochloride salt Altered bioavailability
Pyrrolidinyl-Oxadiazole Derivatives () Phenylethyl-pyrrolidinyl groups Antiviral activity exploration

Méthodes De Préparation

Amidoxime-Acyl Chloride Cyclization

The Tiemann-Krüger method forms the basis for 1,2,4-oxadiazole synthesis. For this compound:

  • Amidoxime Preparation :
    • Reaction of propionitrile hydrochloride with hydroxylamine hydrochloride yields N'-hydroxypropionimidamide .
  • Acyl Chloride Synthesis :
    • 6-Chloronicotinoyl chloride is prepared by treating 6-chloronicotinic acid with thionyl chloride.
  • Cyclization :
    • The amidoxime reacts with the acyl chloride in pyridine at 60°C for 6 hours, forming the oxadiazole ring.

Challenges : Low yields (40–50%) due to competing side reactions and purification difficulties.

Suzuki-Miyaura Coupling for Pyridine Functionalization

To introduce the pyridine-piperazine-sulfonyl group:

  • Piperazine Substitution :
    • 6-Chloronicotinonitrile reacts with piperazine in DMF at 100°C for 12 hours, yielding 6-(piperazin-1-yl)nicotinonitrile .
  • Sulfonylation :
    • Treatment with pyridin-3-ylsulfonyl chloride in dichloromethane (DCM) using triethylamine as a base affords the sulfonylated intermediate.
  • Oxadiazole Coupling :
    • The nitrile group is converted to an amidoxime, followed by cyclization with acetyl chloride to install the 5-methyl group.

Optimization : Microwave irradiation reduces reaction time from 12 hours to 45 minutes, improving yields to 68%.

Green Chemistry Approaches

Microwave-Assisted Cyclization

Microwave irradiation enhances reaction efficiency:

  • Conditions : Amidoxime and acyl chloride are irradiated at 150 W, 120°C for 15 minutes in a sealed vessel.
  • Yield : 75–80%, compared to 50% under conventional heating.
  • Mechanism : Dielectric heating accelerates nucleophilic attack and dehydration.

Solvent-Free Grinding with Iodine Catalyst

A mechanochemical approach avoids organic solvents:

  • Procedure : Amidoxime and acylated pyridine derivative are ground with molecular iodine (10 mol%) for 10 minutes.
  • Advantages :
    • Reaction completion in 10 minutes.
    • Catalyst recovery via aqueous sodium thiosulfate wash.
  • Yield : 82%.

Surfactant-Mediated Aqueous Synthesis

Sodium dodecyl sulfate (SDS) micelles facilitate aqueous-phase reactions:

  • Method : Cyclization of hydrazine carbodithioate potassium salts in water/ethanol (3:1) with SDS (0.1 M).
  • Benefits :
    • 90% yield in 2 hours.
    • Eliminates toxic solvents.

Comparative Analysis of Methods

Method Conditions Time Yield (%) Environmental Impact
Conventional Heating Pyridine, 60°C 6 h 50 High (toxic solvents)
Microwave 150 W, 120°C 15 min 80 Moderate
Grinding I₂, solvent-free 10 min 82 Low
SDS Micelles Water/ethanol, SDS 2 h 90 Low

Key Observations :

  • Microwave and grinding methods balance efficiency and sustainability.
  • Surfactant-mediated synthesis offers the highest yield but requires precise pH control.

Mechanistic Insights

Cyclization Step

The amidoxime undergoes nucleophilic attack on the acyl chloride’s carbonyl carbon, followed by dehydration to form the oxadiazole ring. Iodine catalyzes this step by polarizing the carbonyl group.

Sulfonylation Dynamics

Piperazine’s secondary amine reacts preferentially with sulfonyl chloride via a two-step mechanism:

  • Formation of a sulfonate intermediate.
  • Displacement of chloride by the amine.

Challenges and Optimization Strategies

Regioselectivity in Oxadiazole Formation

Competing 1,3,4-oxadiazole formation is mitigated by:

  • Using bulkier acylating agents (e.g., 6-substituted nicotinoyl chlorides).
  • Lowering reaction temperature to 50°C.

Purification of Sulfonylated Intermediates

Silica gel chromatography with ethyl acetate/hexane (7:3) effectively removes unreacted sulfonyl chloride.

Q & A

Q. What are the optimized synthetic routes for preparing 5-Methyl-3-(6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole?

Methodological Answer: The synthesis involves multi-step heterocyclic coupling. A plausible route includes:

Piperazine sulfonylation : React pyridin-3-ylsulfonyl chloride with piperazine in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form 4-(pyridin-3-ylsulfonyl)piperazine .

Pyridine functionalization : Introduce the piperazine-sulfonyl group to 6-chloropyridin-3-yl via nucleophilic aromatic substitution (160°C, DMF, 12h) .

Oxadiazole formation : Couple the intermediate with 5-methyl-1,2,4-oxadiazole-3-carboxylic acid using EDCI/HOBt in DMF, followed by cyclization with ammonium chloride .
Characterization : Confirm via 1H^1H-NMR (e.g., pyridine proton signals at δ 8.5–9.0 ppm), LC-MS (MW calc. 412.43), and elemental analysis (C, H, N, S deviations <0.3%) .

Q. Which analytical techniques are critical for structural validation of this compound?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 413.44) with <2 ppm error .
  • Multinuclear NMR : 1H^1H- and 13C^{13}C-NMR to resolve pyridine (δ 120–150 ppm), oxadiazole (δ 160–170 ppm), and piperazine (δ 2.5–3.5 ppm) signals .
  • X-ray crystallography : For absolute configuration determination, if single crystals are obtained via slow evaporation in ethanol/water .
  • HPLC purity : Use a C18 column (ACN/water + 0.1% TFA) to confirm ≥95% purity .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

Methodological Answer:

  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays (IC50_{50} determination) .
  • Antimicrobial screening : Follow CLSI guidelines for bacterial/fungal strains (MIC via broth microdilution) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
  • Solubility : Use shake-flask method in PBS (pH 7.4) to guide in vivo dosing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

Methodological Answer:

  • Core modifications : Replace pyridin-3-ylsulfonyl with thiadiazole or isoxazole moieties to assess π-π stacking effects .
  • Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF3_3) on the oxadiazole ring to enhance metabolic stability .
  • Computational docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., 14-α-demethylase, PDB:3LD6) .
  • In vivo validation : Prioritize derivatives with >50% tumor growth inhibition in xenograft models .

Q. How should researchers address discrepancies in biological data between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma half-life (t1/2_{1/2}), bioavailability (F%), and tissue distribution via LC-MS/MS .
  • Metabolite identification : Use hepatic microsomes (human/mouse) to detect Phase I/II metabolites .
  • Resistance testing : Perform serial passage assays to identify mutations in target proteins .
  • Dose optimization : Adjust formulations (e.g., PEGylation) to improve solubility and reduce toxicity .

Q. What strategies optimize synthetic yield while minimizing impurities?

Methodological Answer:

  • Reaction monitoring : Use in situ FTIR to track sulfonylation completion (disappearance of S=O stretch at 1370 cm1^{-1}) .
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18, ACN/water) .
  • Impurity profiling : Identify by-products (e.g., des-methyl oxadiazole) via LC-MS and adjust stoichiometry (e.g., 1.2 eq. EDCI) .
  • Scale-up : Optimize microwave-assisted synthesis (80°C, 30 min) for higher throughput .

Q. How can computational methods predict off-target effects or toxicity?

Methodological Answer:

  • QSAR modeling : Use Schrödinger’s QikProp to estimate ADMET properties (e.g., logP, hERG inhibition) .
  • Proteome-wide docking : Screen against Tox21 Database to identify unintended protein interactions .
  • CYP inhibition assays : Test against CYP3A4/2D6 isoforms using luminescent substrates .
  • Transcriptomics : Analyze RNA-seq data from treated cell lines to detect stress-response pathways .

Q. What are the best practices for validating target engagement in cellular models?

Methodological Answer:

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein melting shifts .
  • Knockdown/knockout : Use CRISPR-Cas9 to silence the target gene and assess compound efficacy loss .
  • Fluorescent probes : Design FITC-labeled analogs for confocal microscopy (subcellular localization) .
  • Biochemical pull-down : Immobilize the compound on sepharose beads to capture interacting proteins .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.